Cas no 17329-87-2 (2-Chloro-N-(4-nitrophenyl)acetamide)
2-Chloro-N-(4-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-(4-nitrophenyl)acetamide
- N1-(4-NITROPHENYL)-2-CHLOROACETAMIDE
- 2-Chloro-4'-nitroacetanilide
- 2-Chloro-N-(4-nitrophenyl)-acetamide
- 3-chloro-N-(3-nitrophenyl)propanamide
- Acetamide,2-chloro-N-(4-nitrophenyl)
- Acetanilide,2-chloro-4'-nitro
- N-(4-nitrophenyl)-2-chloroacetamide
- p-nitro-N-chloroacetylaniline
- AKOS B015648
- ASISCHEM W69313
- ART-CHEM-BB B015648
- CHEMBRDG-BB 3015648
- 4-Nitro-a-chloroacetanilide
- p-Nitro-α-chloroacetoanilide
- 4'-Nitro-2-chloroacetanilide
- N-Chloroacetyl-4-nitroaniline
- Acetanilide, 2-chloro-4'-nitro-
- MFCD00031337
- BB 0243346
- SR-01000031047-1
- N-(Chloroacetyl)4-nitroaniline
- NSC-160922
- PS-10532
- NSC160922
- SCHEMBL853676
- DTXSID50169575
- PD138939
- AC7540
- F1791-1503
- AC-7357
- NSC 160922
- FT-0637532
- 2-CHLORO-4?-NITROACETANILIDE
- A881786
- Z56813262
- 2-CHLORO-N~1~-(4-NITROPHENYL)ACETAMIDE
- Acetamide, 2-chloro-N-(4-nitrophenyl)-
- 2-Chloro-N-(4-nitrophenyl)acetamide;2-Chloro-4'-nitroacetanilide
- 17329-87-2
- N-(Chloroacetyl)-4-nitroaniline
- SR-01000031047
- N-(4-Nitrophenyl)chloroacetamide
- CHEMBL3334595
- SY005896
- 2-Chloro-N-(4-nitro-phenyl)-acetamide
- AKOS015922270
- 2-Chloro-N-(p-nitrophenyl)acetamide
- EN300-01543
- J-523378
- AKOS000264840
- 2-Chloro-4 inverted exclamation mark -nitroacetanilide
- 2-Chloro-4`-Nitroacetanilide
- ALBB-002279
- STK026851
- DB-043934
- BBL007200
-
- MDL: MFCD00031337
- Inchi: 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12)
- InChI Key: AZURFBCEYQYATI-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 214.01500
- Monoisotopic Mass: 214.01452
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 74.9
Experimental Properties
- Density: 1.472
- Melting Point: 185 - 186 ºC
- Boiling Point: 439.416 ℃ at 760 mmHg
- Flash Point: 219.6 °C
- Refractive Index: 1.63
- PSA: 74.92000
- LogP: 2.36830
2-Chloro-N-(4-nitrophenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-N-(4-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112214-100g |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 95% | 100g |
631.12 USD | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029482-1g |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 1g |
860.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029482-500mg |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 500mg |
567.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE821-50mg |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 95+% | 50mg |
65.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE821-200mg |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 95+% | 200mg |
151.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE821-1g |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 95+% | 1g |
443.0CNY | 2021-07-10 | |
| Apollo Scientific | OR21441-1g |
N-(Chloroacetyl)-4-nitroaniline |
17329-87-2 | 1g |
£15.00 | 2025-02-19 | ||
| Apollo Scientific | OR21441-5g |
N-(Chloroacetyl)-4-nitroaniline |
17329-87-2 | 5g |
£48.00 | 2023-05-17 | ||
| TRC | C367913-50mg |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C367913-100mg |
2-Chloro-N-(4-nitrophenyl)acetamide |
17329-87-2 | 100mg |
$ 65.00 | 2022-04-01 |
2-Chloro-N-(4-nitrophenyl)acetamide Suppliers
2-Chloro-N-(4-nitrophenyl)acetamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2-Chloro-N-(4-nitrophenyl)acetamide
Comprehensive Guide to 2-Chloro-N-(4-nitrophenyl)acetamide (CAS No. 17329-87-2)
2-Chloro-N-(4-nitrophenyl)acetamide (CAS No. 17329-87-2) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This compound, also known as N-(4-nitrophenyl)-2-chloroacetamide, belongs to the class of chloroacetamides, which are widely studied for their versatile chemical properties. Its molecular formula is C8H7ClN2O3, and it features a chloroacetyl group attached to a 4-nitrophenyl moiety, making it a valuable intermediate in synthetic chemistry.
The growing interest in 2-Chloro-N-(4-nitrophenyl)acetamide is driven by its role in the development of novel bioactive molecules. Researchers frequently search for "2-Chloro-N-(4-nitrophenyl)acetamide synthesis" or "CAS 17329-87-2 applications," highlighting its relevance in drug discovery and material science. This compound is particularly noted for its potential in creating herbicide intermediates and pharmaceutical precursors, aligning with current trends in sustainable agriculture and green chemistry.
From a structural perspective, 2-Chloro-N-(4-nitrophenyl)acetamide exhibits unique reactivity due to the presence of both electron-withdrawing (nitro group) and electron-donating (amide group) substituents. This duality allows it to participate in diverse chemical reactions, such as nucleophilic substitutions and condensations, which are critical for designing high-value specialty chemicals. Its melting point ranges between 145–150°C, and it typically appears as a crystalline solid, making it suitable for precise laboratory applications.
In the pharmaceutical sector, CAS 17329-87-2 is explored for its utility in synthesizing antimicrobial agents and anti-inflammatory compounds. Recent studies have investigated its derivatives for their potential to inhibit bacterial growth, addressing global concerns like antibiotic resistance. Additionally, its agrochemical applications include serving as a precursor for crop protection agents, a topic gaining traction due to the increasing demand for food security solutions.
The market for 2-Chloro-N-(4-nitrophenyl)acetamide is expanding, with suppliers emphasizing high-purity grades (>98%) for research and industrial use. Environmental and regulatory considerations have also shaped its production processes, with manufacturers adopting eco-friendly synthetic routes to minimize waste. As a result, queries like "buy 2-Chloro-N-(4-nitrophenyl)acetamide" or "CAS 17329-87-2 suppliers" often reflect the compound's commercial viability.
Safety protocols for handling 2-Chloro-N-(4-nitrophenyl)acetamide emphasize standard laboratory precautions, including the use of gloves and ventilation. While not classified as hazardous under most regulations, its nitroaromatic structure warrants careful storage away from incompatible substances. Researchers are advised to consult Material Safety Data Sheets (MSDS) for detailed guidelines, a practice increasingly prioritized in modern labs.
Innovations in analytical techniques, such as HPLC and NMR spectroscopy, have enhanced the characterization of 17329-87-2, ensuring accurate quality control. These advancements align with the broader shift toward data-driven chemical research, a trend amplified by AI-assisted molecular modeling tools. For instance, computational studies now predict the compound's reactivity patterns, reducing experimental trial-and-error.
In summary, 2-Chloro-N-(4-nitrophenyl)acetamide (CAS No. 17329-87-2) represents a multifaceted compound bridging pharmaceuticals, agriculture, and advanced materials. Its synthesis, applications, and market dynamics reflect contemporary scientific priorities, from green chemistry to precision medicine. As research progresses, this compound is poised to remain a key player in addressing pressing global challenges through innovative chemistry.
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